

# Liothyronine-13C6-1 certificate of analysis and product specifications

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## Compound of Interest

Compound Name: *Liothyronine-13C6-1*

Cat. No.: *B11938976*

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## Liothyronine-13C6-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Liothyronine-13C6-1**, including its product specifications, a representative certificate of analysis, detailed experimental protocols for its characterization, and an exploration of its role in cellular signaling pathways.

**Liothyronine-13C6-1** is a stable isotope-labeled version of Liothyronine (T3), a potent agonist of thyroid hormone receptors TR $\alpha$  and TR $\beta$ .<sup>[1][2]</sup> The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for a variety of research applications, particularly as an internal standard in quantitative analyses by mass spectrometry.

## Product Specifications and Certificate of Analysis

The following tables summarize the typical product specifications and a representative certificate of analysis for **Liothyronine-13C6-1**. These values are compiled from various commercial suppliers and published analytical data.

## Product Specifications

Parameter	Specification
Chemical Name	3,3',5-Triiodo-L-thyronine-13C6-1
Synonyms	T3-13C6-1
CAS Number	1213431-76-5
Molecular Formula	C <sub>9</sub> <sup>13</sup> C <sub>6</sub> H <sub>12</sub> I <sub>3</sub> NO <sub>4</sub>
Molecular Weight	Approximately 657.9 g/mol
Purity	≥98%
Isotopic Enrichment	≥99 atom % <sup>13</sup> C
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
Storage	-20°C for long-term storage

## Representative Certificate of Analysis

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Identity ( <sup>1</sup> H-NMR)	Conforms to structure	Conforms	Nuclear Magnetic Resonance
Identity (Mass Spec)	Conforms to expected mass	Conforms	Mass Spectrometry
Purity (HPLC)	≥98.0%	99.5%	High-Performance Liquid Chromatography
Isotopic Purity	≥99 atom % <sup>13</sup> C	99.7%	Mass Spectrometry
Residual Solvents	Meets USP <467> limits	Conforms	Gas Chromatography
Water Content (Karl Fischer)	≤1.0%	0.2%	Karl Fischer Titration

## Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize **Liothyronine-13C6-1** are outlined below.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC method is commonly employed to assess the purity of Liothyronine and its analogs.<sup>[3][4][5][6]</sup>

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at 225 nm.
- Procedure: A solution of **Liothyronine-13C6-1** is prepared in a suitable solvent (e.g., a mixture of mobile phase components). The sample is injected onto the column, and the elution profile is monitored. The purity is determined by calculating the area of the main peak relative to the total area of all peaks.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the identity and determining the isotopic enrichment of **Liothyronine-13C6-1**.<sup>[7][8][9][10]</sup>

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured. The observed  $m/z$  is compared to the theoretical  $m/z$  of **Liothyronine-13C6-1**.
- Procedure for Isotopic Purity: The relative intensities of the mass isotopologues are measured. The isotopic purity is calculated based on the abundance of the  $M+6$  peak (corresponding to the fully  $^{13}\text{C}$ -labeled molecule) relative to the other isotopic peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of **Liothyronine-13C6-1**, confirming the identity and position of the isotopic labels.<sup>[11][12]</sup>

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble, such as DMSO- $d_6$  or Methanol- $d_4$ .

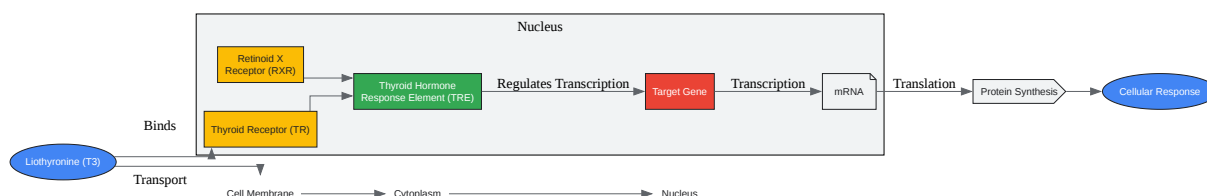
- Experiments:
  - $^1\text{H}$ -NMR: Provides information about the proton environment in the molecule. The spectrum is compared to that of unlabeled Liothyronine to confirm the overall structure.
  - $^{13}\text{C}$ -NMR: Directly observes the carbon-13 nuclei. The spectrum will show enhanced signals for the labeled positions, confirming the location of the isotopic enrichment.

## Signaling Pathways of Liothyronine

Liothyronine exerts its biological effects through both genomic and non-genomic signaling pathways.<sup>[13][14][15][16]</sup>

### Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression by Liothyronine.

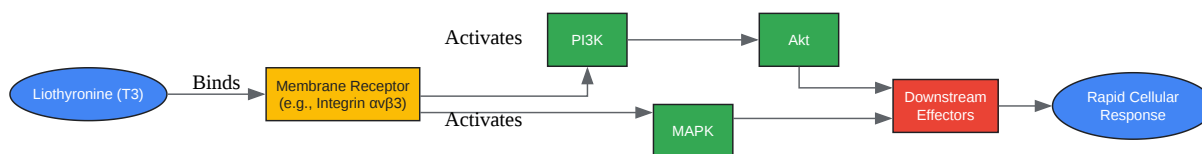


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Caption: Genomic signaling pathway of Liothyronine (T3).

### Non-Genomic Signaling Pathway

Liothyronine can also initiate rapid cellular responses through pathways that do not directly involve gene transcription.<sup>[13][14][17]</sup>



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Caption: Non-genomic signaling pathway of Liothyronine (T3).

## Conclusion

**Liothyronine-13C6-1** is a critical tool for researchers in endocrinology, drug metabolism, and clinical diagnostics. Its well-defined chemical and isotopic properties, verified through rigorous analytical methods, ensure its reliability as an internal standard and tracer. Understanding its mechanisms of action through both genomic and non-genomic pathways provides a crucial context for its application in studying thyroid hormone function and related diseases.

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